molecular formula C20H18ClF3N2O5 B2714980 1,3-Diethyl 2-{[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}propanedioate CAS No. 339099-88-6

1,3-Diethyl 2-{[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}propanedioate

Cat. No.: B2714980
CAS No.: 339099-88-6
M. Wt: 458.82
InChI Key: NNFPGHZLRFCOLR-UHFFFAOYSA-N
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Description

1,3-Diethyl 2-{[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}propanedioate is a propanedioate ester derivative featuring a pyridine core substituted with chlorine and trifluoromethyl groups. Its structure includes a conjugated enamine system (amino-methylidene) bridging the pyridinyloxy phenyl group and the diethyl propanedioate moiety. This compound is synthesized via condensation reactions involving substituted pyridine intermediates and propanedioate esters under catalytic conditions.

Properties

IUPAC Name

diethyl 2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF3N2O5/c1-3-29-18(27)15(19(28)30-4-2)11-25-13-5-7-14(8-6-13)31-17-16(21)9-12(10-26-17)20(22,23)24/h5-11,25H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFPGHZLRFCOLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3-Diethyl 2-{[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}propanedioate, also known by its CAS number 337920-38-4, is a synthetic compound with a complex molecular structure. Its molecular formula is C20H18ClF3N2O5C_{20}H_{18}ClF_3N_2O_5 and it has been studied for various biological activities, particularly in the context of medicinal chemistry and pharmacology.

The compound features a pyridine ring and several functional groups that contribute to its biological activity. The presence of the trifluoromethyl group enhances lipophilicity, potentially affecting its interaction with biological membranes.

PropertyValue
Molecular FormulaC20H18ClF3N2O5
Molecular Weight458.82 g/mol
CAS Number337920-38-4
PurityTypically ≥95%

Antitumor Activity

Research has indicated that compounds similar to 1,3-diethyl 2-{[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}propanedioate exhibit significant antitumor properties. Studies have shown that chalcone derivatives, which share structural similarities with this compound, can induce apoptosis in cancer cells through various mechanisms including oxidative stress and mitochondrial dysfunction.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. A study assessed the antibacterial efficacy of related compounds against various strains of bacteria, revealing that certain derivatives possess notable activity against Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial DNA synthesis.

Enzyme Inhibition

1,3-Diethyl 2-{[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}propanedioate may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, some studies suggest that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammation and pain pathways.

Case Studies

  • Antitumor Efficacy : A study published in Molecules demonstrated that chalcone analogs exhibited IC50 values in the low micromolar range against HeLa cervical cancer cells. The specific analogs were found to induce cell cycle arrest and apoptosis through mitochondrial pathways.
  • Antibacterial Testing : In another investigation, derivatives were tested using the agar disc diffusion method against Staphylococcus aureus and Escherichia coli. Results indicated that certain compounds showed significant inhibition zones compared to control groups, suggesting potential for development as antibacterial agents.

Comparison with Similar Compounds

Target Compound

  • Core : Pyridine ring substituted with Cl and CF₃ at positions 3 and 3.
  • Bridging group: Enamine (amino-methylidene) linked to a 4-substituted phenyl ring.
  • Ester groups : Diethyl propanedioate at positions 1 and 3.

Similar Compounds

Methyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate (CAS 116661-27-9) Core: Same pyridine substituents (Cl, CF₃). Bridging group: Ether linkage instead of enamine. Ester groups: Methyl ester and propanoate .

{[2-Chloro-5-(4-substituted phenyl)pyridin-3-yl]methylidene}propanedinitrile

  • Core : Pyridine with Cl and substituted phenyl.
  • Bridging group : Methylidene linked to propanedinitrile.
  • Functional groups : Nitrile instead of ester .

2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives Core: Bipyridine system with Cl and substituted phenyl. Functional groups: Amino and carbonitrile groups .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR/NMR)
Target Compound C₂₂H₂₁ClF₃N₂O₅* ~503.8 N/A IR: ~1700 cm⁻¹ (C=O), ¹H NMR: δ 1.3–1.5 (ethyl CH₃)
Methyl 2-(4-((3-chloro-5-CF₃)pyridinyl)phenoxy)propanoate C₁₆H₁₃ClF₃NO₄ 391.7 N/A ¹H NMR: δ 3.7 (COOCH₃), δ 7.2–8.4 (aromatic)
Propanedinitrile analog C₁₈H₁₂ClN₃O 466–545 268–287 IR: ~2200 cm⁻¹ (C≡N), ¹H NMR: δ 6.8–8.5 (aromatic)

*Estimated based on structural analogs.

  • Trifluoromethyl and chloro substituents contribute to electron-deficient aromatic systems, enhancing stability and reactivity in cross-coupling reactions .

Q & A

Q. What are the optimal synthetic pathways for 1,3-diethyl 2-{[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}propanedioate?

Synthesis typically involves multi-step condensation reactions. Key steps include:

  • Step 1 : Reacting 3-chloro-5-(trifluoromethyl)pyridin-2-ol with 4-aminophenol under nucleophilic aromatic substitution conditions (e.g., using K₂CO₃ in DMF at 80–100°C) to form the intermediate 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline .
  • Step 2 : Condensation of the aniline derivative with diethyl propanedioate via a Knoevenagel reaction, catalyzed by acetic acid or piperidine in ethanol, to form the methylidene linkage .
  • Purity Control : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm structures using ¹H/¹³C NMR and high-resolution mass spectrometry .

Q. How can researchers characterize the stability of this compound under varying pH conditions?

  • Method : Perform kinetic stability assays by incubating the compound in buffers (pH 3–10) at 25°C and 37°C. Monitor degradation via HPLC-UV at 254 nm.
  • Key Parameters : Half-life calculations, identification of degradation products (e.g., hydrolysis of the ester groups) using LC-MS/MS .
  • Data Interpretation : Compare stability profiles to structurally similar agrochemicals like haloxyfop or fluazifop, which exhibit pH-dependent hydrolysis of ester linkages .

Advanced Research Questions

Q. How can contradictory bioactivity data across different assays be resolved?

Contradictions often arise from assay conditions or biological models. To address this:

  • Standardize Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1%).
  • Dose-Response Analysis : Compare EC₅₀ values across studies; discrepancies may indicate off-target effects at higher concentrations.
  • Mechanistic Studies : Employ molecular docking to evaluate binding affinity to target enzymes (e.g., acetylcholinesterase) and validate with enzyme inhibition assays .
  • Cross-Reference Data : Align findings with structurally analogous compounds, such as pyridine-containing herbicides, to identify conserved structure-activity relationships .

Q. What experimental designs are suitable for evaluating environmental fate and transformation products?

  • Lab Studies : Use OECD 307 guidelines to assess aerobic soil degradation. Spike the compound into soil microcosms and monitor residues via LC-MS/MS over 60 days. Identify metabolites (e.g., de-esterified or hydroxylated derivatives) .
  • Field Studies : Deploy split-plot designs (as in agricultural trials) to evaluate leaching potential and bioaccumulation in crops. Compare results across soil types and irrigation regimes .
  • Ecotoxicity : Test transformation products on non-target organisms (e.g., Daphnia magna) using OECD 202 guidelines to assess acute and chronic effects .

Q. How can theoretical frameworks guide mechanistic studies of this compound’s reactivity?

  • Reaction Mechanisms : Apply frontier molecular orbital (FMO) theory to predict sites of electrophilic/nucleophilic attack. Computational tools (e.g., Gaussian) can model transition states for hydrolysis or photodegradation .
  • Thermodynamic Analysis : Calculate Gibbs free energy changes for key reactions (e.g., ester hydrolysis) using density functional theory (DFT) .
  • Biological Targets : Link bioactivity to enzyme inhibition hypotheses (e.g., mimicking natural substrates of plant pyruvate dehydrogenase) based on molecular similarity to known inhibitors .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data reported in literature?

  • Methodological Audit : Compare solvent systems (e.g., aqueous buffers vs. organic solvents) and temperature conditions across studies.
  • Advanced Techniques : Use dynamic light scattering (DLS) to detect aggregation and differential scanning calorimetry (DSC) to assess polymorphic forms .
  • Standardization : Adopt the OECD 105 guideline for measuring logP (octanol-water partition coefficient) to ensure consistency .

Methodological Recommendations

Q. What analytical strategies are critical for purity assessment?

  • Chromatography : Use UPLC with a C18 column (1.7 µm particles) and a mobile phase of 0.1% formic acid/acetonitrile for baseline separation of impurities.
  • Spectroscopy : Confirm purity via ¹H NMR (absence of extraneous peaks) and elemental analysis (deviation ≤0.4%) .

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